3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene
Overview
Description
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-fluorobenzaldehyde with methylmagnesium bromide to form the corresponding alcohol, which is then dehydrated to yield the desired propene compound. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding epoxide or ketone.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding the corresponding alkane.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: Alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene involves its interaction with molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity towards these targets. The propene chain allows for further functionalization, enabling the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chloro-3-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
Uniqueness
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propene is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The propene chain also provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-chloro-2-fluoro-4-(2-methylprop-2-enyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFXKHRBXPQORV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630627 | |
Record name | 1-Chloro-2-fluoro-4-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787585-34-6 | |
Record name | 1-Chloro-2-fluoro-4-(2-methylprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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